molecular formula C22H19FN2O B5575228 2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole

2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole

Cat. No.: B5575228
M. Wt: 346.4 g/mol
InChI Key: LFTUFOSVQFLBBO-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole is a chemical compound that belongs to the class of dihydropyrazoles This compound is characterized by the presence of fluorine, methoxy, and phenyl groups attached to a dihydropyrazole ring

Scientific Research Applications

2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. Pyrazole derivatives are found in a variety of pharmaceutical drugs and exhibit a wide range of biological activities .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific safety data for this compound, general precautions should include avoiding ingestion, inhalation, or contact with skin and eyes .

Future Directions

The study of pyrazole derivatives is an active area of research due to their diverse biological activities. Future research could explore the synthesis, characterization, and biological testing of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole typically involves the condensation of appropriate hydrazine derivatives with substituted chalcones. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Reduction: Dihydropyrazoline derivatives.

    Substitution: Various substituted dihydropyrazoles depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenylpyrazole
  • 2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole
  • 2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrazole

Uniqueness

2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O/c1-26-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)24-25(22)21-10-6-5-9-19(21)23/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTUFOSVQFLBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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